Regioselective C2 Lithiation Enabled by Adjacent C3 Bromine
In 3-bromofuran and its analogs, the adjacent C3 bromine atom exerts a strong directing effect that facilitates regioselective deprotonation at the C2 position using NaHMDS [1]. While specific yield data for 3-bromo-2-methoxyfuran is not reported, studies on the parent 3-bromofuran demonstrate that this metalation proceeds with high regioselectivity, enabling exclusive functionalization at C2 (e.g., formylation with DMF yields 3-bromo-2-formylfuran) . This contrasts with 2-methoxyfuran, where metalation occurs at the C5 position due to the directing effect of the methoxy group [2]. The C2-lithiated species derived from 3-bromofuran and its analogs can be further elaborated via Suzuki-Miyaura cross-coupling, a reactivity profile distinct from 2-substituted furans [1].
| Evidence Dimension | Regioselectivity of C2 lithiation |
|---|---|
| Target Compound Data | Exclusive C2 lithiation (inferred from 3-bromofuran analog) |
| Comparator Or Baseline | 3-Bromofuran (comparator): exclusive C2 lithiation; 2-Methoxyfuran (alternative): C5 lithiation |
| Quantified Difference | Regioselectivity reversal: C2 vs C5 functionalization |
| Conditions | Metalation with NaHMDS in THF at low temperature |
Why This Matters
This regioselective C2 lithiation enables the synthesis of 2,3-disubstituted furans, a substitution pattern difficult to access from other regioisomers, impacting synthetic route design.
- [1] Singh, S. P., et al. (2012). Directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles with NaHMDS. Tetrahedron Letters, 53(2), 187-190. View Source
- [2] Chegg. (2016). Metallation of 2-methoxyfuran. Retrieved from Chegg Study. View Source
